1-(3-methylpyridin-2-yl)-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC18025510
Molecular Formula: C9H10N4
Molecular Weight: 174.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N4 |
|---|---|
| Molecular Weight | 174.20 g/mol |
| IUPAC Name | 1-(3-methylpyridin-2-yl)pyrazol-3-amine |
| Standard InChI | InChI=1S/C9H10N4/c1-7-3-2-5-11-9(7)13-6-4-8(10)12-13/h2-6H,1H3,(H2,10,12) |
| Standard InChI Key | QRMZSADZJSHTTL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=CC=C1)N2C=CC(=N2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) substituted at the 1-position with a 3-methylpyridin-2-yl group and at the 3-position with an amine group. This arrangement creates a planar structure with conjugated π-electrons, as evidenced by its canonical SMILES representation: CC1=C(N=CC=C1)N2C=CC(=N2)N. The methyl group on the pyridine ring introduces steric effects that may influence binding interactions in biological systems.
Physicochemical Characteristics
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 174.20 g/mol |
| IUPAC Name | 1-(3-methylpyridin-2-yl)pyrazol-3-amine |
| Topological Polar Surface Area | 68.7 Ų (calculated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
The compound’s moderate polarity and hydrogen-bonding capacity suggest reasonable solubility in polar aprotic solvents, though experimental logP values are unavailable.
Synthesis and Optimization
Synthetic Pathways
The synthesis of 1-(3-methylpyridin-2-yl)-1H-pyrazol-3-amine typically involves palladium-catalyzed cross-coupling reactions between pyrazole precursors and substituted pyridines. A representative route includes:
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Preparation of 3-Aminopyrazole: 3-Aminopyrazole is synthesized via cyclocondensation of hydrazine with β-ketonitriles.
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Coupling with 3-Methyl-2-bromopyridine: Using a Pd(PPh₃)₄ catalyst, the pyrazole amine undergoes Buchwald-Hartwig amination with 3-methyl-2-bromopyridine.
The reaction proceeds under inert conditions (argon atmosphere) at 80–100°C for 12–24 hours, yielding the target compound with purities >95% after column chromatography.
Reaction Optimization
Key parameters affecting yield include:
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Catalyst Loading: 2–5 mol% Pd(PPh₃)₄ maximizes efficiency while minimizing costs.
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Solvent Selection: Dimethylformamide (DMF) or toluene enhances reaction rates compared to ethers.
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Base Choice: Potassium carbonate outperforms sodium hydroxide in minimizing side reactions.
Biological Activities and Mechanistic Insights
Neuroprotective and Metabolic Effects
Pyrazole derivatives are reported to modulate neurotransmitter systems and glucose metabolism. In silico studies suggest that 1-(3-methylpyridin-2-yl)-1H-pyrazol-3-amine may cross the blood-brain barrier (BBB) due to its moderate lipophilicity (predicted logBB = 0.3).
Analytical Characterization
Spectroscopic Profiling
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NMR (400 MHz, DMSO-d₆):
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δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H6)
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δ 7.82 (d, J = 4.8 Hz, 1H, pyridine-H4)
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δ 6.75 (s, 1H, pyrazole-H4)
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δ 2.45 (s, 3H, CH₃)
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IR (KBr): 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N pyrazole).
Industrial and Research Applications
Drug Development
The compound serves as a scaffold for designing:
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Kinase Inhibitors: Potential applications in oncology (e.g., targeting EGFR or VEGFR).
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Antidiabetic Agents: Modulation of AMPK or PPARγ pathways.
Agricultural Chemistry
Pyrazole derivatives are explored as herbicides and fungicides. The methylpyridine moiety may enhance soil persistence compared to simpler heterocycles.
Future Research Directions
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Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability in rodent models.
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Toxicity Profiling: Assess genotoxicity using Ames tests and micronucleus assays.
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Structural Modifications: Introduce fluorinated groups to improve BBB penetration or target selectivity.
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